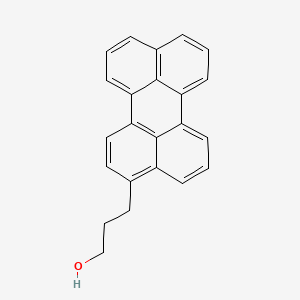

3-Perylenepropanol

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the methods and conditions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

Physical properties can include color, density, melting point, boiling point, and solubility . Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .Applications De Recherche Scientifique

Organic Electronics

3-Perylenepropanol and its derivatives, particularly perylene diimides (PDIs), are extensively used in the field of organic electronics. PDIs have historically served as industrial pigments and have recently found applications in organic photovoltaic devices and field-effect transistors due to their advantageous synthesis and physical properties (Huang, Barlow, & Marder, 2011).

Solar Cell Enhancement

In the realm of solar energy, 3-Perylenepropanol derivatives have shown potential in improving the efficiency of solar cells. A novel application of a dissymmetric perylene led to enhanced efficiency in poly(3-hexylthiophene):perylene diimide solar cells, indicating its significance in photovoltaic research (Rajaram, Armstrong, Kim, & Fréchet, 2009). Additionally, perylene imides have been pivotal in the development of organic solar cells, playing a crucial role in the creation of various types of organic photovoltaics (Li & Wonneberger, 2012).

Drug Delivery Systems

Perylene-3-ylmethanol, a derivative of 3-Perylenepropanol, has been innovatively used as a photoresponsive nanocarrier for drug delivery. This application encompasses multiple roles including nanocarriers for drug transport, phototriggers for drug release, and fluorescent chromophores for cell imaging, marking a significant advancement in biomedicine (Jana, Devi, Maiti, & Singh, 2012).

Chemical Industry Applications

In the chemical industry, 3-Perylenepropanol derivatives have been applied for the separation of propylene/propane, which is crucial for the production of various chemicals. An example is the use of polyimide membranes in enhancing selectivity and permeability for effective propylene/propane separation, offering an energy-efficient alternative to traditional methods (Swaidan, Ma, Litwiller, & Pinnau, 2015).

Advanced Material Research

Perylene derivatives are being explored in advanced material research, such as in the synthesis of three-dimensional electron-accepting compounds for n-type organic photovoltaic materials, revealing the versatility of perylene-based compounds in diverse applications (Ie, Sakurai, Jinnai, Karakawa, Okuda, Mori, & Aso, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-perylen-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O/c24-14-4-7-15-12-13-21-19-10-2-6-16-5-1-9-18(22(16)19)20-11-3-8-17(15)23(20)21/h1-3,5-6,8-13,24H,4,7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUGKYUPZAKGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457064 | |

| Record name | 3-Perylenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Perylenepropanol | |

CAS RN |

830346-82-2 | |

| Record name | 3-Perylenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

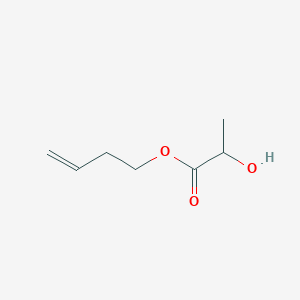

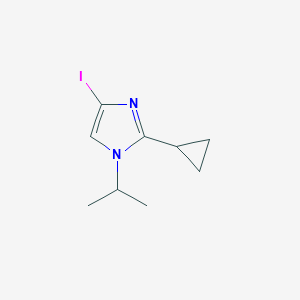

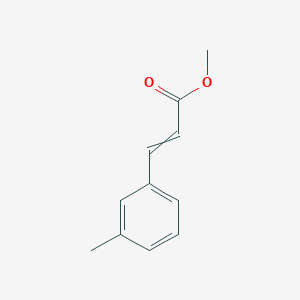

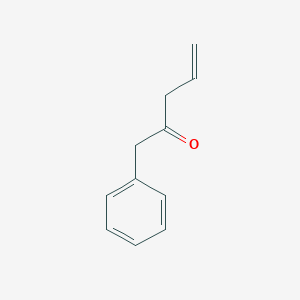

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)

![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)